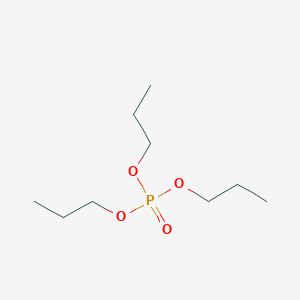
Atomic oxygen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Atomic oxygen is a highly reactive form of oxygen that is found in the Earth's atmosphere and in space. It is produced by the dissociation of molecular oxygen (O2) by high-energy radiation or by chemical reactions. Atomic oxygen plays an important role in many scientific research applications, including materials science, atmospheric chemistry, and biology.
Aplicaciones Científicas De Investigación
Atmospheric Chemistry and Remote Sensing
Atomic oxygen (O) is a key component in the Earth's mesosphere and lower thermosphere, playing a critical role in atmospheric chemistry. Remote sensing techniques, such as the SABER instrument on the NASA TIMED satellite, are used to measure atomic oxygen concentrations. These measurements are crucial for understanding chemical processes in these atmospheric layers (Mlynczak et al., 2013).
Electron Paramagnetic Resonance Oximetry
Atomic oxygen is fundamental to the study of electron paramagnetic resonance (EPR) oximetry. EPR is a technique for measuring oxygen levels in biological samples, both in vitro and in vivo, and has been used in applications like monitoring tumor oxygenation and measuring tissue oxygen in heart diseases (Ahmad & Kuppusamy, 2010).
Spacecraft Material Degradation
In low Earth orbit (LEO), atomic oxygen is the dominant atmospheric species and is responsible for the erosion and degradation of spacecraft materials. Studies in this area focus on developing measurement techniques for atomic oxygen concentrations and exploring materials' resistance to atomic oxygen impact (Osborne et al., 2001).
Plasma Jet Studies
Atomic oxygen formation in plasma jets, such as in atmospheric pressure plasma jets, is studied using laser spectroscopy and numerical simulations. This research provides insights into the production and destruction mechanisms of atomic oxygen in various plasma environments (Waskoenig et al., 2010).
Material Resistance to Atomic Oxygen
Research also focuses on enhancing the resistance of materials to atomic oxygen erosion, particularly for space applications. For instance, studies have investigated the grafting of silane and graphene oxide onto fibers to improve their atomic oxygen resistance (Chen et al., 2015).
Atomic Oxygen Measurement Techniques
Direct measurement techniques for atomic oxygen in the atmosphere, such as terahertz heterodyne spectroscopy, have been developed. These techniques offer more accurate measurements compared to indirect methods that rely on photochemical models (Richter et al., 2021).
Oxidation Studies
Atomic oxygen is a potent oxidant, and its reactivity in different phases, including the gas phase and condensed organic phase, has been explored. This includes understanding its role in various oxidation reactions and photochemical processes (McCulla & Jenks, 2004).
Propiedades
Número CAS |
17778-80-2 |
|---|---|
Nombre del producto |
Atomic oxygen |
Fórmula molecular |
O |
Peso molecular |
15.999 g/mol |
Nombre IUPAC |
oxygen |
InChI |
InChI=1S/O |
Clave InChI |
QVGXLLKOCUKJST-UHFFFAOYSA-N |
SMILES |
[O] |
SMILES canónico |
[O] |
Sinónimos |
Dioxygen, Singlet Oxygen, Singlet Singlet Dioxygen Singlet Oxygen |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



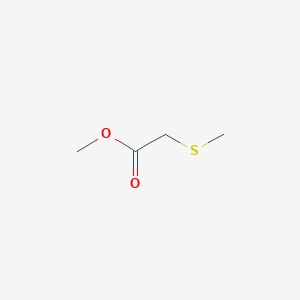
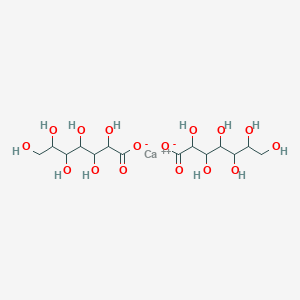
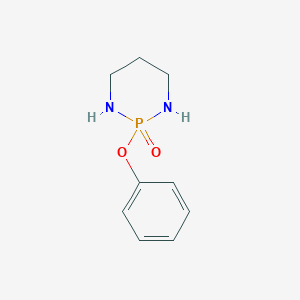
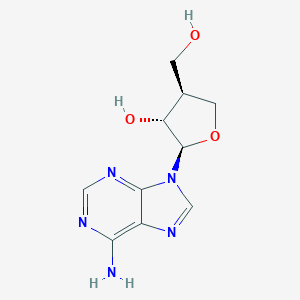
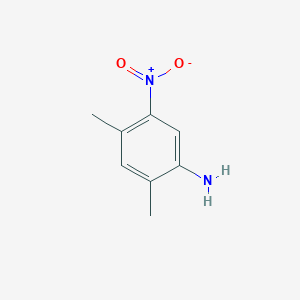
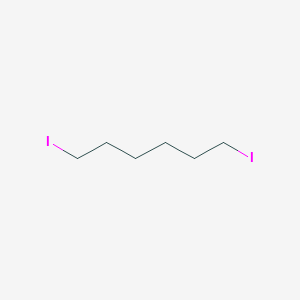
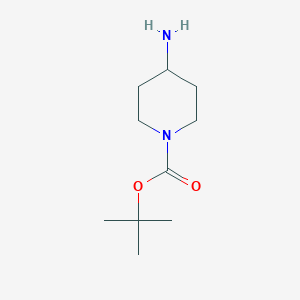
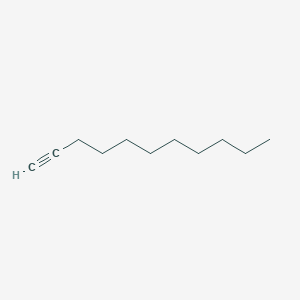
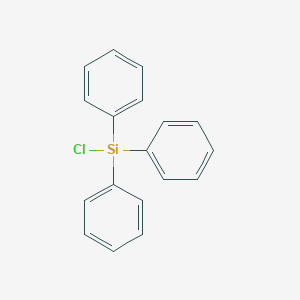
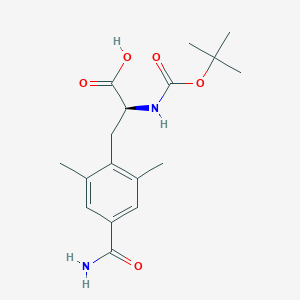
![2-[2-(2-Octoxyethoxy)ethoxy]ethanol](/img/structure/B103834.png)
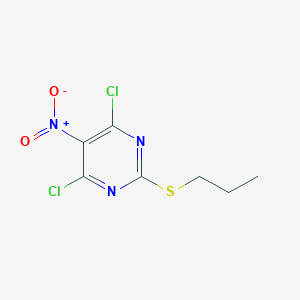
![(1Z,5Z)-cycloocta-1,5-diene;(R)-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane;rhodium;tetrafluoroborate](/img/structure/B103839.png)
